molecular formula C21H25NO4 B3262043 Boc-alpha-(1-naphthylmethyl)-DL-Pro-OH CAS No. 351002-65-8

Boc-alpha-(1-naphthylmethyl)-DL-Pro-OH

Cat. No.: B3262043
CAS No.: 351002-65-8
M. Wt: 355.4 g/mol
InChI Key: BWZACKVIUSVDGM-UHFFFAOYSA-N
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Description

Boc-alpha-(1-naphthylmethyl)-DL-Pro-OH is a chemical compound that belongs to the class of proline derivatives. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the alpha position of the proline molecule, which is further substituted with a 1-naphthylmethyl group. This compound is often used in peptide synthesis and other organic chemistry applications due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Boc-alpha-(1-naphthylmethyl)-DL-Pro-OH typically involves the following steps:

    Protection of Proline: The proline molecule is first protected by reacting it with tert-butoxycarbonyl anhydride (Boc2O) in the presence of a base such as triethylamine. This step introduces the Boc protecting group.

    Substitution Reaction: The protected proline is then subjected to a substitution reaction with 1-naphthylmethyl bromide in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3). This introduces the 1-naphthylmethyl group at the alpha position.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Boc-alpha-(1-naphthylmethyl)-DL-Pro-OH can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The Boc protecting group can be removed under acidic conditions using reagents like trifluoroacetic acid (TFA).

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Deprotection: Trifluoroacetic acid (TFA) in dichloromethane (DCM).

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding alcohols or amines.

    Deprotection: Removal of the Boc group to yield the free amine.

Scientific Research Applications

Boc-alpha-(1-naphthylmethyl)-DL-Pro-OH has several applications in scientific research:

    Chemistry: Used as a building block in peptide synthesis and other organic synthesis reactions.

    Biology: Employed in the study of enzyme-substrate interactions and protein folding.

    Medicine: Investigated for its potential use in drug development and as a precursor for bioactive compounds.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of Boc-alpha-(1-naphthylmethyl)-DL-Pro-OH involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc protecting group provides stability during chemical reactions, while the 1-naphthylmethyl group can enhance the compound’s binding affinity to its target. The pathways involved may include enzyme inhibition or activation, receptor binding, and signal transduction.

Comparison with Similar Compounds

Similar Compounds

    Boc-alpha-(1-naphthylmethyl)-L-Pro-OH: Similar structure but with a different stereochemistry.

    Boc-alpha-(1-naphthylmethyl)-D-Pro-OH: Another stereoisomer of the compound.

    Boc-alpha-(2-naphthylmethyl)-DL-Pro-OH: Substitution at the 2-position of the naphthyl group.

Uniqueness

Boc-alpha-(1-naphthylmethyl)-DL-Pro-OH is unique due to its specific substitution pattern and the presence of both enantiomers (DL form). This gives it distinct chemical and biological properties compared to its stereoisomers and other similar compounds.

Properties

IUPAC Name

1-[(2-methylpropan-2-yl)oxycarbonyl]-2-(naphthalen-1-ylmethyl)pyrrolidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25NO4/c1-20(2,3)26-19(25)22-13-7-12-21(22,18(23)24)14-16-10-6-9-15-8-4-5-11-17(15)16/h4-6,8-11H,7,12-14H2,1-3H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWZACKVIUSVDGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC1(CC2=CC=CC3=CC=CC=C32)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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